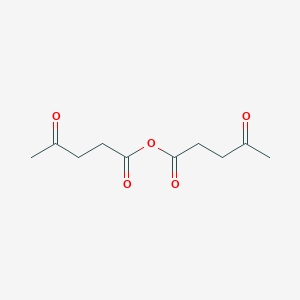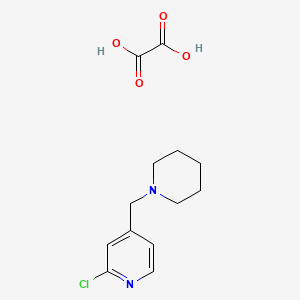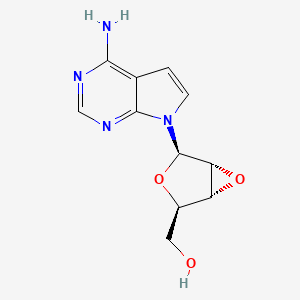
2',3'-Anhydro-7-deazaadenosine
描述
2’,3’-Anhydro-7-deazaadenosine is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to adenosine but features a unique 7-deaza modification, which replaces the nitrogen atom at the 7-position with a carbon atom. This alteration imparts distinct chemical and biological properties to the molecule, making it a valuable tool in various scientific applications.
准备方法
The synthesis of 2’,3’-Anhydro-7-deazaadenosine typically involves a series of chemical reactions designed to introduce the 7-deaza modification and the anhydro bridge. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
7-Deaza Modification: The nitrogen atom at the 7-position is replaced with a carbon atom through a series of chemical transformations.
Anhydro Bridge Formation: The 2’ and 3’ hydroxyl groups are converted into an anhydro bridge, often using dehydrating agents under controlled conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2’,3’-Anhydro-7-deazaadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The 7-deaza modification allows for unique substitution reactions, where different substituents can be introduced at the 7-position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2’,3’-Anhydro-7-deazaadenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and nucleic acid modifications.
Medicine: Research into its potential therapeutic applications includes studying its effects on cellular processes and its role as an antiviral or anticancer agent.
Industry: It is utilized in the development of diagnostic tools and as a reference standard in pharmaceutical testing.
作用机制
The mechanism of action of 2’,3’-Anhydro-7-deazaadenosine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The 7-deaza modification allows the compound to mimic natural nucleosides while exhibiting unique binding properties. This can lead to the inhibition or activation of enzymatic pathways, affecting various cellular processes. The anhydro bridge further enhances its stability and resistance to enzymatic degradation.
相似化合物的比较
2’,3’-Anhydro-7-deazaadenosine can be compared with other modified nucleosides, such as:
7-Deazaadenosine: Lacks the anhydro bridge but shares the 7-deaza modification.
2’,3’-Anhydroadenosine: Contains the anhydro bridge but retains the nitrogen at the 7-position.
7-Deazaguanosine: Another 7-deaza modified nucleoside but with a guanine base.
The uniqueness of 2’,3’-Anhydro-7-deazaadenosine lies in its combined 7-deaza modification and anhydro bridge, which confer distinct chemical and biological properties not found in other similar compounds.
属性
IUPAC Name |
[(1R,2R,4R,5R)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8-7(18-8)6(3-16)17-11/h1-2,4,6-8,11,16H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPYLXNTYPUWBJ-KCGFPETGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159827 | |
| Record name | 7-(2,3-Anhydro-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40627-31-4 | |
| Record name | 7-(2,3-Anhydro-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40627-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2,3-Anhydro-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


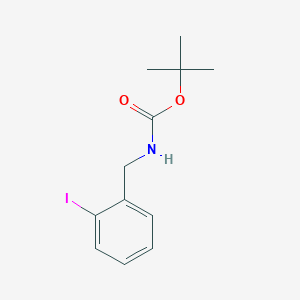
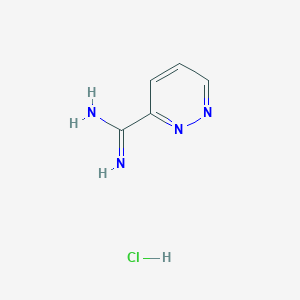

![3-Pyridinecarboxylic acid, 2-amino-6-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-4-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3265460.png)

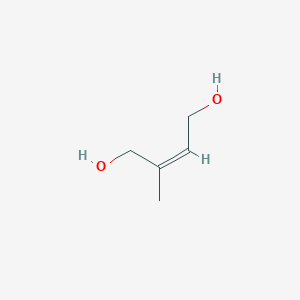


amine hydrochloride](/img/structure/B3265508.png)

